molecular formula C22H25NO3 B12545644 Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester CAS No. 146174-73-4

Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester

Cat. No.: B12545644
CAS No.: 146174-73-4
M. Wt: 351.4 g/mol
InChI Key: NDWXUWCRKQQKPI-UHFFFAOYSA-N
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Description

Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester is a complex organic compound with a unique structure that combines a hexanoic acid backbone with a phenanthridinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester typically involves multiple steps, starting with the preparation of the hexanoic acid derivative and the phenanthridinylmethoxy group. The key steps include:

    Formation of Hexanoic Acid Derivative: This involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the Phenanthridinylmethoxy Group: This step involves the reaction of the hexanoic acid derivative with phenanthridinylmethanol under basic conditions, typically using a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenanthridinylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The phenanthridinylmethoxy group is known to interact with DNA and proteins, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, propyl ester: Similar structure but with a propyl ester group.

Uniqueness

Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester is unique due to its specific combination of a hexanoic acid backbone and a phenanthridinylmethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

146174-73-4

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 5-methyl-4-(phenanthridin-6-ylmethoxy)hexanoate

InChI

InChI=1S/C22H25NO3/c1-15(2)21(12-13-22(24)25-3)26-14-20-18-10-5-4-8-16(18)17-9-6-7-11-19(17)23-20/h4-11,15,21H,12-14H2,1-3H3

InChI Key

NDWXUWCRKQQKPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(=O)OC)OCC1=NC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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